(R)-Homocitrate trisodium salt
Overview
Description
®-Homocitrate trisodium salt is an organic compound that belongs to the family of homocitrates It is a trisodium salt form of ®-homocitric acid, which is a derivative of citric acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-homocitrate trisodium salt typically involves the reaction of ®-homocitric acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where ®-homocitric acid is dissolved in water, and sodium hydroxide is added gradually to the solution. The reaction mixture is then stirred until the complete neutralization of the acid occurs, resulting in the formation of ®-homocitrate trisodium salt.
Industrial Production Methods: In an industrial setting, the production of ®-homocitrate trisodium salt can be scaled up by using larger reaction vessels and automated systems for the addition of sodium hydroxide. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and yield of the final product. The resulting solution is then subjected to crystallization or evaporation to obtain the solid form of ®-homocitrate trisodium salt.
Chemical Reactions Analysis
Types of Reactions: ®-Homocitrate trisodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The trisodium salt can participate in substitution reactions where one or more of its sodium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various metal salts can be used to replace sodium ions in the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while reduction may produce alcohols or other reduced forms.
Scientific Research Applications
®-Homocitrate trisodium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound plays a role in metabolic pathways and is used in studies related to enzyme activity and metabolic regulation.
Industry: The compound is used in the production of biodegradable polymers and as a chelating agent in various industrial processes.
Mechanism of Action
The mechanism of action of ®-homocitrate trisodium salt involves its interaction with specific molecular targets and pathways. The compound can chelate metal ions, which affects various biochemical processes. For example, it can bind to calcium ions, disrupting the blood clotting mechanism by forming calcium citrate complexes. This property makes it useful as an anticoagulant in medical applications .
Comparison with Similar Compounds
Trisodium citrate: Similar to ®-homocitrate trisodium salt, trisodium citrate is a trisodium salt of citric acid and is used in various applications, including as a buffering agent and anticoagulant.
Disodium citrate: Another similar compound, disodium citrate, has two sodium ions and is used in similar applications but with different properties.
Calcium citrate: This compound contains calcium ions instead of sodium and is used as a dietary supplement and in medical applications.
Uniqueness: ®-Homocitrate trisodium salt is unique due to its specific stereochemistry and its role in biochemical processes. Its ability to chelate metal ions and participate in various chemical reactions makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
trisodium;(2R)-2-hydroxybutane-1,2,4-tricarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O7.3Na/c8-4(9)1-2-7(14,6(12)13)3-5(10)11;;;/h14H,1-3H2,(H,8,9)(H,10,11)(H,12,13);;;/q;3*+1/p-3/t7-;;;/m1.../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTBDRNHMPWDFS-LSBIWMFESA-K | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CC(=O)[O-])(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@](CC(=O)[O-])(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Na3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20658027 | |
Record name | Trisodium (2R)-2-hydroxybutane-1,2,4-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20658027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320573-06-6 | |
Record name | Trisodium (2R)-2-hydroxybutane-1,2,4-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20658027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 320573-06-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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